Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate
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Overview
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other biologically active compounds . The presence of the sulfonylamino and carboxylate groups suggests that it could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperidine ring provides a cyclic structure, while the sulfonylamino and carboxylate groups could potentially participate in hydrogen bonding and other intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonylamino and carboxylate groups could impact its solubility, while the cyclic piperidine structure could influence its stability .Scientific Research Applications
Anticancer Potential
Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate derivatives have shown promise in cancer research. A study by Rehman et al. (2018) involved the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluating them as potential anticancer agents. The derivatives displayed significant anticancer activity, suggesting their utility in developing new anticancer treatments Rehman et al., 2018.
Enzyme Inhibition for Alzheimer's Disease
Another significant application is in the synthesis of compounds for enzyme inhibition, which is crucial in Alzheimer's disease research. Khalid, Rehman, and Abbasi (2014) synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and screened them for their acetylcholinesterase and butyrylcholinesterase enzyme inhibition activities. These enzymes are targets in Alzheimer's disease treatment, indicating the potential therapeutic benefits of these compounds Khalid, Rehman, & Abbasi, 2014.
Antibacterial Activity
Research by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This study highlights the relevance of these compounds in developing new antibacterial agents, showcasing their potential in addressing antibiotic resistance Iqbal et al., 2017.
Chemical Synthesis and Medicinal Chemistry
This compound derivatives play a crucial role in chemical synthesis and medicinal chemistry. Zhu, Lan, and Kwon (2003) explored the synthesis of highly functionalized tetrahydropyridines through an annulation process, demonstrating the compound's utility in creating complex structures with potential pharmacological applications Zhu, Lan, & Kwon, 2003.
Ion Conductivity in Batteries
Kim, Cho, and Shin (2013) studied the use of a related compound, 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, as a co-solvent in Li-ion batteries. This research indicates the broader applications of piperidine derivatives in enhancing ion conductivity and overall performance of energy storage devices Kim, Cho, & Shin, 2013.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5S/c1-4-28-21(25)18-10-13-23(14-11-18)20(24)19(16(2)3)22-29(26,27)15-12-17-8-6-5-7-9-17/h5-9,12,15-16,18-19,22H,4,10-11,13-14H2,1-3H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUNRVURJMPMPY-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C(C)C)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C(C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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